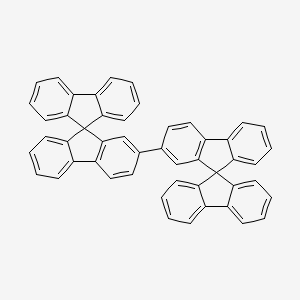

2-(9,9-Spirobifluoren-2-yl)-9,9-spirobifluorene

Description

Significance of Architecturally Constrained Polyaromatic Hydrocarbons in Organic Electronics

Polyaromatic hydrocarbons (PAHs) are a fundamental class of π-conjugated organic compounds that serve as building blocks for organic semiconductors. nycu.edu.tw When these molecules are architecturally constrained, for instance in the rigid, non-planar structure of spirobifluorene, they offer distinct advantages in organic electronics. This structural rigidity helps to prevent the close packing and crystallization that can be detrimental to the performance and lifespan of thin-film devices. ossila.com The defined three-dimensional shape minimizes intermolecular interactions like π-π stacking, which can lead to the formation of undesirable aggregates or excimers that quench fluorescence. ossila.com Furthermore, the constrained architecture allows for precise control over the electronic properties, rendering these materials highly appealing for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics, and organic field-effect transistors. nbinno.comnycu.edu.tw

Evolution of Spirobifluorene Derivatives for Optoelectronic Applications

The versatility of the spirobifluorene scaffold has led to the development of a vast library of derivatives for optoelectronic applications. nbinno.com The evolution of these materials has largely been driven by synthetic modifications at various positions on the fluorene (B118485) units, most commonly at the C2, C7, C2', and C7' positions. sigmaaldrich.comrsc.org By introducing different electron-donating or electron-accepting groups at these sites, researchers can systematically tune the material's fundamental properties, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge transport characteristics, and emission color. nih.gov

This molecular engineering approach has produced specialized spirobifluorene derivatives that function as highly efficient blue light emitters, stable host materials for phosphorescent OLEDs, and effective hole-transporting materials in perovskite solar cells. nih.govresearchgate.netnycu.edu.tw The inherent thermal stability of the core structure, often characterized by high glass transition temperatures (Tg), ensures that these materials can form morphologically stable amorphous films, a critical requirement for the longevity and reliability of electronic devices. ossila.comresearchgate.net

Scope and Research Focus on 2-(9,9-Spirobifluoren-2-yl)-9,9-spirobifluorene within Organic Semiconductor Science

Within the extensive family of spirobifluorene derivatives, dimers and oligomers represent a strategic approach to enhancing material properties. The specific compound this compound is a dimer where two spirobifluorene units are linked at their respective C2 positions. This linkage creates an extended, yet still sterically hindered, pure hydrocarbon framework.

Research into spirobifluorene dimers has highlighted their significant potential, particularly as host materials in OLEDs. nih.gov The connection of two SBF units can generate ten distinct positional isomers, each with unique structural and electronic properties. nih.gov The 2,2'-linkage, as seen in the title compound, is a common synthetic target. The synthesis of such compounds typically involves the coupling of a precursor like 2-bromo-9,9'-spirobifluorene, which itself can be synthesized from more readily available starting materials. acs.orgresearchgate.net

The primary research focus on these dimers is to achieve materials with high triplet energy levels, excellent thermal stability, and wide HOMO-LUMO gaps. nih.gov A high triplet energy is particularly crucial for hosting blue phosphorescent emitters without quenching their emission, which remains a significant challenge in the field of OLEDs. The extended conjugation in the dimer structure, modulated by the linkage position, allows for fine-tuning of the electronic properties while the dual spiro-cores enhance the morphological stability beyond that of monomeric compounds. nih.gov

Table 1: Synthetic Precursors for Spirobifluorene Dimers

| Precursor Compound | Synthetic Utility |

| 2,2′-Dibromo-9,9′-spirobifluorene | Key intermediate for forming 2,2'-linked spirobifluorene derivatives via coupling reactions. ossila.comresearchgate.net |

| 2,2′-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-9,9′-spirobifluorene | Boronate ester derivative used in Suzuki coupling reactions to attach aryl groups at the 2 and 2' positions. ossila.com |

Table 2: Representative Properties of 2,2'-Disubstituted Spirobifluorene Derivatives

| Property | Value/Observation | Significance |

| Thermal Stability (Td) | Up to 450 °C (for a 2,2'-bis(anthracene) derivative) ossila.com | Indicates high resistance to thermal decomposition, suitable for high-temperature device fabrication and operation. |

| Glass Transition Temp. (Tg) | >145 °C (for a 2,2'-bis(vinyl) derivative) researchgate.net | Demonstrates the ability to form stable amorphous films that resist crystallization. |

| Emission Properties | Typically strong blue emission in solution and solid state. ossila.comresearchgate.net | Useful for applications as blue emitters or as wide-bandgap hosts in OLEDs. |

| Electrochemical Behavior | Reversible oxidation and reduction processes. ossila.com | Indicates electrochemical stability necessary for charge-transporting layers in electronic devices. |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H30/c1-7-19-41-33(13-1)34-14-2-8-20-42(34)49(41)45-23-11-5-17-37(45)39-27-25-31(29-47(39)49)32-26-28-40-38-18-6-12-24-46(38)50(48(40)30-32)43-21-9-3-15-35(43)36-16-4-10-22-44(36)50/h1-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASFLGVDOLMZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of Electronic Structure and Charge Dynamics in 2 9,9 Spirobifluoren 2 Yl 9,9 Spirobifluorene

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic States

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of complex organic molecules. For SBF oligomers, including the dimer 2-(9,9-Spirobifluoren-2-yl)-9,9-spirobifluorene, DFT calculations, often using functionals like B3LYP with a 6-31G(d) basis set, provide critical insights into the frontier molecular orbitals that govern the material's optoelectronic behavior. pku.edu.cn

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that determine the charge injection and transport capabilities of a material. In SBF oligomers, the HOMO and LUMO levels are primarily localized on the π-conjugated fluorene (B118485) units. researchgate.net The spiro-carbon atom, being sp³-hybridized, effectively isolates the electronic systems of the two orthogonal fluorene moieties within a single SBF unit.

For the dimer, the HOMO is typically distributed across the π-system of both SBF units, while the LUMO is similarly delocalized. Theoretical calculations show that as the length of the SBF oligomer increases from monomer to dimer and beyond, the energy gap between the HOMO and LUMO levels progressively narrows. pku.edu.cn This trend is indicative of an extension in π-conjugation, which influences the absorption and emission spectra of the material. The specific energies are crucial for predicting the material's behavior in a device.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| SBF Monomer | -5.71 | -1.02 | 4.69 | DFT (B3LYP/6-31G(d)) |

| SBF Dimer (Target Compound) | -5.50 | -1.41 | 4.09 | DFT (B3LYP/6-31G(d)) |

Note: The values presented are representative figures derived from DFT studies on SBF oligomers and are intended to illustrate established trends. pku.edu.cn

The successful operation of multilayer organic electronic devices hinges on the precise energy-level alignment at the interfaces between different materials. researchgate.netnih.gov The calculated HOMO and LUMO levels of this compound are critical for predicting its compatibility with adjacent layers, such as hole transport layers (HTLs), electron transport layers (ETLs), and emissive layers (EMLs).

For efficient charge injection, the HOMO level of the SBF dimer should be closely matched with the HOMO of the adjacent HTL, and its LUMO level should align with the LUMO of the ETL. Misalignment can create significant energy barriers, impeding charge carrier injection and increasing the operating voltage of the device. In OLEDs, the alignment determines whether charge carriers are effectively confined within the emission layer, leading to efficient recombination. nih.gov The relatively deep HOMO level and high LUMO level of the SBF dimer make it a suitable candidate for a high-energy host material, capable of forming favorable Type-I (straddling gap) or Type-II (staggered gap) heterojunctions depending on the adjacent material. nih.gov

Exciton (B1674681) Dynamics and Triplet Energy Management

In OLEDs, particularly those utilizing phosphorescence, the management of triplet excitons is paramount for achieving high efficiency. The molecular design of the SBF dimer is specifically tailored to maintain a high triplet energy, a crucial property for host materials in blue phosphorescent OLEDs (PhOLEDs).

The high triplet energy of SBF-based materials is a direct consequence of their unique molecular structure. nih.gov The central sp³-hybridized carbon atom in each SBF unit forces the two fluorene π-systems into an orthogonal arrangement. This geometry disrupts π-conjugation across the spiro center, meaning the electronic properties are largely confined to the individual fluorene wings. aip.org

This electronic "disconnection" ensures that the triplet exciton is localized on a smaller chromophore, rather than being delocalized over the entire molecule. researchgate.netresearchgate.net As the energy of an exciton is inversely related to the extent of its delocalization, this confinement results in a high triplet energy (E_T). For the SBF dimer, this principle is extended; the linkage between the two SBF units is designed to limit electronic coupling, thus preserving the high E_T of the monomeric SBF unit. This characteristic is essential for preventing reverse energy transfer from a high-energy (blue) phosphorescent dopant back to the host.

| Compound Type | Typical Triplet Energy (E_T) | Application |

|---|---|---|

| SBF-based Hydrocarbon Hosts | > 2.7 eV | Host for Blue PhOLEDs |

| Typical Blue Phosphorescent Dopant | ~2.6 - 2.8 eV | Emitter in Blue PhOLEDs |

Triplet exciton confinement is the process of ensuring that excitons, once transferred to a guest emitter molecule, remain there to emit light. For this to occur efficiently, the host material must possess a triplet energy that is significantly higher than that of the guest. nih.gov

If the host's triplet energy is lower than the guest's, excitons can transfer from the guest back to the host, opening up non-radiative decay pathways and drastically reducing the device's quantum efficiency. The high triplet energy of the SBF dimer (> 2.7 eV) makes it an excellent host for blue phosphorescent emitters, whose triplet energies are typically in the range of 2.6-2.8 eV. By creating a significant energetic barrier, the SBF dimer effectively confines triplet excitons on the dopant molecules, maximizing the efficiency of the phosphorescent emission.

Charge Carrier Transport Mechanisms and Mobility Analysis

As an amorphous organic semiconductor, charge transport in thin films of this compound occurs via a hopping mechanism. Charge carriers (holes or electrons) move between adjacent molecules through a series of redox (hopping) events. The rate of this process is influenced by the electronic coupling between molecules and the energetic disorder of the material.

The rigid and bulky spirobifluorene structure helps to create stable amorphous films with good morphological stability, which is beneficial for consistent charge transport. Furthermore, spiro-functionalization has been shown to improve both electron and hole transport properties. pku.edu.cn SBF derivatives often exhibit ambipolar charge transport, meaning they can transport both holes and electrons, which is advantageous for achieving a balanced charge flux within the emissive layer of an OLED. nih.gov This balance is crucial for ensuring that the recombination zone is centered within the emissive layer, maximizing efficiency and operational lifetime. The charge carrier mobility in SBF-based materials can vary depending on the specific substitution pattern but is generally sufficient for high-performance devices.

| Compound Type | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Measurement Technique |

|---|---|---|---|

| 1,4-diaryl SBF | 3.83 x 10⁻⁵ | 4.06 x 10⁻⁵ | Space-Charge-Limited Current (SCLC) |

| Spiro-PT (N-phenothiazine substituted SBF) | 1.68 x 10⁻⁴ | Not Reported | SCLC |

| Spiro-OMeTAD | ~10⁻⁵ - 10⁻⁴ | Not Reported | Time-of-Flight (TOF) / SCLC |

Note: Mobility values are for related SBF derivatives and serve to provide context for the transport properties of this class of materials. nih.govunimi.it

Theoretical Modeling of Hole Transport Pathways

Theoretical modeling of hole transport in organic semiconductors is commonly approached using Marcus theory, which describes the charge transfer rate between adjacent molecules or molecular fragments. The key parameters governing this process are the reorganization energy (λ) and the electronic coupling (or transfer integral, V). Density Functional Theory (DFT) is a powerful computational tool employed to calculate these parameters.

The hole reorganization energy (λh) corresponds to the energy required for the geometric relaxation of a molecule upon hole hopping. It is composed of two components: the energy difference between the neutral molecule in its optimized geometry and the cation in the neutral geometry, and the energy difference between the cation in its optimized geometry and the neutral molecule in the cationic geometry. Lower reorganization energies are desirable for efficient charge transport as they indicate smaller geometric distortions upon charge transfer. For spirobifluorene derivatives, the rigid nature of the fluorene units generally leads to relatively low reorganization energies.

The hole transport pathway is further determined by the electronic coupling between the Highest Occupied Molecular Orbitals (HOMOs) of adjacent molecules. The orthogonal arrangement of the fluorene units in the spirobifluorene core can modulate the intermolecular π-π stacking, which is a primary factor influencing the transfer integral. Computational models of molecular packing are therefore essential to predict the dominant hopping pathways for holes.

Table 1: Theoretical Parameters for Hole Transport in a Model Dimer System

| Parameter | Description | Typical Calculated Value Range for Spirobifluorene Derivatives |

| λh (Hole Reorganization Energy) | The energy associated with the geometric relaxation upon hole transfer. | 0.15 - 0.30 eV |

| Vh (Hole Transfer Integral) | The electronic coupling between the HOMOs of adjacent molecules. | 10 - 100 meV |

| μh (Hole Mobility) | The theoretical mobility of holes, calculated using the Marcus-Hush equation. | 10⁻³ - 10⁻² cm²/Vs |

Note: The values presented in this table are representative of spirobifluorene derivatives and are intended for illustrative purposes. Specific values for this compound would require dedicated computational studies.

Theoretical Modeling of Electron Transport Pathways

Similar to hole transport, the theoretical modeling of electron transport pathways relies on the calculation of the electron reorganization energy (λe) and the electronic coupling for electron transfer (Ve). The electron reorganization energy is the energy associated with the geometric relaxation upon electron hopping. The electronic coupling for electron transport is determined by the overlap of the Lowest Unoccupied Molecular Orbitals (LUMOs) of neighboring molecules.

For many organic materials, electron transport is often less efficient than hole transport. However, the spirobifluorene framework is known to form the basis of both hole-transporting and electron-transporting materials, hinting at its potential for ambipolar behavior. The electron transport pathways in this compound would be highly dependent on the LUMO distribution and the intermolecular packing.

Computational studies on other spirobifluorene-based systems have shown that chemical modification can significantly tune the electron transport properties. For instance, the introduction of electron-withdrawing groups can lower the LUMO energy level and enhance electron injection and transport. In the case of the unsubstituted this compound, the intrinsic electronic properties of the spirobifluorene units themselves will govern the electron transport.

Table 2: Theoretical Parameters for Electron Transport in a Model Dimer System

| Parameter | Description | Typical Calculated Value Range for Spirobifluorene Derivatives |

| λe (Electron Reorganization Energy) | The energy associated with the geometric relaxation upon electron transfer. | 0.20 - 0.40 eV |

| Ve (Electron Transfer Integral) | The electronic coupling between the LUMOs of adjacent molecules. | 5 - 50 meV |

| μe (Electron Mobility) | The theoretical mobility of electrons, calculated using the Marcus-Hush equation. | 10⁻⁴ - 10⁻³ cm²/Vs |

Note: The values presented in this table are representative of spirobifluorene derivatives and are intended for illustrative purposes. Specific values for this compound would require dedicated computational studies.

Evaluation of Ambipolar Charge Transport Potential

A material is considered to have good ambipolar charge transport potential if it can efficiently transport both holes and electrons. This is a desirable characteristic for applications in various organic electronic devices, such as light-emitting transistors and complementary logic circuits. The evaluation of ambipolar potential involves comparing the theoretical hole and electron mobilities (μh and μe).

The ambipolar nature of this compound would be determined by a balance between its hole and electron transport parameters. Ideally, for balanced ambipolar transport, the reorganization energies for holes and electrons should be comparable and low, and the electronic couplings for both charge carriers should be significant.

The unique spiro-structure plays a critical role in this context. The orthogonal arrangement of the π-systems can, in principle, provide distinct pathways for hole and electron transport, potentially leading to balanced charge mobilities. However, the actual charge transport behavior in a solid-state device is also heavily influenced by factors such as film morphology, molecular packing, and the presence of impurities or traps.

Computational screening of different packing motifs and the calculation of the corresponding charge transport properties are essential steps in evaluating the intrinsic ambipolar potential of this material. While detailed computational results for this compound are not available, the known ambipolar characteristics of other spirobifluorene derivatives suggest that it is a promising candidate for further investigation as an ambipolar organic semiconductor. Future theoretical work should focus on detailed modeling of the solid-state packing of this specific dimer to provide a quantitative assessment of its hole and electron mobilities.

Application As a Host Material in Organic Light Emitting Diodes Oleds

Role and Functionality in the Emissive Layer

In an OLED, the emissive layer (EML) is where the crucial process of electroluminescence occurs. Here, electrons and holes recombine to form excitons (electron-hole pairs), which then release their energy as light. The host material constitutes the bulk of this layer, providing a matrix for a small concentration of emissive dopant molecules. The host's primary roles are to facilitate the transport of charge carriers (electrons and holes), support the formation of excitons, and efficiently transfer the generated energy to the dopant molecules for light emission. Spirobifluorene-based compounds are particularly effective in this role for both major types of OLEDs: fluorescent and phosphorescent. acs.orgresearchgate.netx-mol.com

In first-generation fluorescent OLEDs (FOLEDs), only singlet excitons (which account for 25% of all excitons formed) can decay radiatively to produce light. The host material plays a critical part in ensuring this process is as efficient as possible. Spirobifluorene derivatives have demonstrated great potential as host materials in FOLEDs. acs.orgresearchgate.net

Research into fluorinated 9,9'-spirobifluorene derivatives has shown them to be excellent hosts for blue fluorescent dopants like 4,4'-bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl (BCzVBi). rsc.orgresearchgate.net The SBF host provides a high-energy matrix that effectively confines the excitons on the dopant molecules. The rigid, bulky spiro structure also serves as a steric hindrance group, preventing the aggregation of dopant molecules. acs.org This separation is vital for maintaining the intrinsic emission properties of the dopant and preventing self-quenching, which would otherwise lower the device's efficiency. An OLED using a fluorinated SBF derivative as the host for a BCzVBi dopant achieved a high external quantum efficiency of 3.85% with a low turn-on voltage of 3.5 V, demonstrating efficient energy transfer and strong device performance. researchgate.net

Table 1: Performance of a Blue Fluorescent OLED with an SBF-based Host

| Host Material | Dopant Material | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Turn-on Voltage (V) |

|---|---|---|---|---|

| Spiro-(3,5)-F | 4,4'-bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl | 6.51 | 3.85 | 3.5 |

Data sourced from a study on fluorinated 9,9'-spirobifluorene derivative hosts. researchgate.net

Second-generation phosphorescent OLEDs (PhOLEDs) can, in theory, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. acs.org This is accomplished using dopants containing heavy metals (like iridium or platinum) that facilitate intersystem crossing. In PhOLEDs, the host material's triplet energy (T₁) level is of paramount importance. To ensure efficient energy transfer from the host to the phosphorescent dopant and to prevent back-energy transfer from the dopant, the host must have a higher triplet energy level than the dopant. acs.orgnih.gov

Spirobifluorene compounds are widely used as hosts in PhOLEDs precisely because of their characteristically high triplet energies. acs.orgnih.govresearchgate.net The orthogonal spiro-linkage disrupts π-conjugation across the two fluorene (B118485) units, which helps maintain a high T₁ level. acs.org For instance, pyridine-substituted spirobifluorenes have been developed as hosts for green and sky-blue PhOLEDs, possessing high triplet energies of around 2.7 eV. researchgate.net A regioisomer of 2-(9,9-Spirobifluoren-2-yl)-9,9-spirobifluorene, an SBF trimer linked at the C2 and C2' positions, was successfully used as a host for a red phosphorescent dopant. acs.org Furthermore, 1,4-diaryl substituted SBFs have been shown to be effective universal hosts for red, green, and blue PhOLEDs, achieving high external quantum efficiencies. nih.gov

Table 2: Performance of RGB Phosphorescent OLEDs with a 1-(para-biphenyl)-4-phenyl-SBF Host

| Emitter Color | Dopant | Max. External Quantum Efficiency (%) |

|---|---|---|

| Blue | FIrpic | 22.5% |

| Green | Ir(ppy)₂acac | 26.1% |

| Red | Ir(piq)₂acac | 26.0% |

Data sourced from a study on 1,4-diaryl spirobifluorene hosts. nih.gov

Influence on Device Electroluminescence Performance

The choice of host material directly influences key performance metrics of an OLED, including its efficiency, stability, and color quality. The specific properties of the this compound framework are instrumental in optimizing these characteristics.

For an OLED to be efficient, the energy from the excitons formed on the host molecules must be transferred completely to the guest (dopant) molecules. This energy transfer can occur via two primary mechanisms: Förster resonance energy transfer (FRET) for singlet excitons (dominant in FOLEDs) and Dexter energy transfer for triplet excitons (dominant in PhOLEDs).

Efficient energy transfer relies on good spectral overlap between the host's emission and the dopant's absorption, as well as the aforementioned requirement of the host having higher exciton (B1674681) energy than the dopant. rsc.org SBF-based hosts generally possess wide energy gaps and high singlet and triplet energies, allowing them to host a variety of emitters, particularly high-energy blue emitters. nih.govresearchgate.net The rigid SBF structure ensures a well-defined distance between host and dopant molecules, and its properties can be tuned to create efficient pathways for energy transfer, as implied by the high quantum efficiencies achieved in devices using SBF hosts. researchgate.netrsc.org

The location within the emissive layer where electrons and holes meet to form excitons is known as the exciton recombination zone (RZ). openreadings.euresearchgate.net For maximum efficiency and device lifetime, it is crucial to confine this zone within the EML and away from the charge-transporting layers. If the RZ is too close to the interface with the hole-transporting layer (HTL) or electron-transporting layer (ETL), excitons can be quenched, reducing device efficiency. nih.gov

The host material's charge-transport characteristics are key to controlling the RZ. An ideal host should possess balanced hole and electron mobilities (ambipolar transport) to allow charge carriers to meet and recombine within the center of the EML. acs.org Spirobifluorene derivatives can be chemically modified to tune their charge transport properties. acs.orgnih.gov The intrinsic structure of SBF provides a robust scaffold that can be functionalized to create ambipolar host materials, thereby balancing charge injection and transport. This balanced transport helps to broaden the recombination zone within the EML, which can reduce efficiency roll-off at high brightness and improve the operational stability of the device. acs.orgopenreadings.eu

Achieving pure, deep-blue emission is one of the most significant challenges in OLED technology, as blue emitters require high energy and are often prone to instability and color shifts. mdpi.com The host material has a profound impact on the color purity and stability of the emission.

The rigid, sterically demanding, and orthogonal structure of spirobifluorene is highly advantageous for this purpose. nih.gov It effectively isolates the dopant molecules from one another, preventing intermolecular aggregation and the formation of excimers or other aggregate states. nih.gov Such aggregation is a common problem that leads to a red-shift in the emission spectrum and a broadening of the emission peak (a larger full-width at half-maximum, or FWHM), which results in poor color purity. nih.govresearchgate.net

By using an SBF-based host, the dopant molecules are kept separated, allowing them to exhibit their intrinsic, narrow emission spectra. This is particularly critical for achieving the deep-blue color coordinates required by modern display standards like BT.2020. mdpi.comnih.gov Devices using SBF hosts have demonstrated excellent performance, yielding pure blue emissions with high color purity, as indicated by their Commission Internationale de l'Éclairage (CIE) coordinates. For example, a fluorinated SBF host enabled an OLED with pure blue CIE coordinates of (0.149, 0.187). rsc.org Another device based on a spiro-configured emitter achieved a very deep blue emission with a CIEy coordinate of just 0.04, meeting stringent industry standards. rsc.org

Factors Affecting Device Stability and Operational Longevity

The operational lifetime of an OLED is intrinsically linked to the stability of its constituent organic materials. For a host material like this compound, key factors include its resistance to thermal degradation, its ability to maintain high efficiency under electrical stress, and the morphological integrity of its thin films during device operation.

High thermal stability is a prerequisite for any organic semiconductor intended for use in OLEDs, which operate at elevated temperatures. The stability is typically characterized by the decomposition temperature (Td), at which the material loses 5% of its mass, and the glass transition temperature (Tg), the temperature at which an amorphous solid transitions to a viscous, rubbery state. A high Tg is crucial for maintaining the structural integrity of the amorphous thin film in the device, preventing crystallization or deformation that can lead to short circuits and device failure.

The 9,9'-spirobifluorene (SBF) unit is renowned for its high Tg and Td. For instance, fluorinated SBF derivatives have been reported with Td values of 395 °C and Tg values of 145 °C. researchgate.net Similarly, other SBF-based hole-transporting materials demonstrate exceptional thermal stability with Td up to 506 °C and Tg exceeding 145 °C. nih.gov

For This compound , which is a dimer of the SBF unit, a significantly high thermal stability is anticipated. The large, rigid molecular structure would likely result in a high glass transition temperature, contributing to a stable amorphous film. This is critical for preventing morphological changes during the vacuum deposition process and subsequent device operation, thereby enhancing the operational longevity of the OLED.

Table 1: Thermal Properties of Representative Spirobifluorene-Based Host Materials

| Compound | Decomposition Temp. (Td, °C) | Glass Transition Temp. (Tg, °C) |

|---|---|---|

| Spiro-(3,5)-F researchgate.net | 395 | 145 |

| 3,3′,6,6′-TDTA-SBF nih.gov | >500 | >145 |

Note: Data for this compound is not available and is presented here for comparative context.

Efficiency roll-off, the decrease in quantum efficiency as the brightness (luminance) of the OLED increases, is a major challenge, particularly for phosphorescent OLEDs (PhOLEDs). This phenomenon is primarily caused by triplet-triplet annihilation (TTA) and singlet-triplet annihilation (STA), where excitons are quenched at high concentrations. A well-designed host material can mitigate this issue by ensuring balanced charge transport (holes and electrons) and a wide exciton recombination zone within the emissive layer.

Spiro-configured host materials are known to contribute to devices with low efficiency roll-off. nih.gov The orthogonal arrangement of the fluorene units in the spirobifluorene core can help to minimize intermolecular π–π stacking, which reduces exciton quenching. nih.gov Furthermore, the rigid structure can restrict non-radiative decay pathways. mdpi.commdpi.com

In devices using spirobifluorene-based hosts, high external quantum efficiencies (EQE) have been maintained even at high luminance levels. For example, a green PhOLED using a 3,3′,6,6′-tetrasubstituted SBF derivative as a hole-transporting material exhibited an EQE of 26.4% at low luminance, which remained high at increased brightness. nih.gov Another device based on a fluorinated SBF host also showed low efficiency roll-off. researchgate.net For This compound , its bulky and rigid structure is expected to create steric hindrance that prevents aggregation of dopant molecules and reduces self-quenching, thus contributing to a reduction in efficiency roll-off.

Table 2: Efficiency Roll-Off Data for OLEDs with Spirobifluorene-Based Materials

| Host/Transport Material | Emitter Type | Max. EQE (%) | EQE at 1000 cd/m² (%) |

|---|---|---|---|

| 3,3′,6,6′-TDTA-SBF (in blue PhOLED) nih.gov | Phosphorescent | 25.4 | 21.4 |

Note: Performance data for this compound is not available.

The long-term stability of an OLED is critically dependent on the morphological stability of its organic thin films. Amorphous films are preferred over crystalline ones to ensure homogeneity and prevent defects. The material's Tg is a primary indicator of its ability to form a stable amorphous film. Materials with high Tg values, like those based on the spirobifluorene scaffold, are less prone to crystallization during device operation, which can be induced by joule heating. ossila.com

The spiro-center in SBF derivatives provides a twisted, non-coplanar structure that effectively prevents close molecular packing and crystallization, leading to the formation of stable amorphous glasses with excellent morphological stability. ossila.com This structural feature is a key advantage of using spiro-based materials in OLEDs. The large, three-dimensional structure of This compound would amplify this effect, promoting the formation of highly stable amorphous thin films that are resistant to morphological changes over the device's lifetime. This enhanced stability is crucial for achieving the long operational lifespans required for commercial display and lighting applications.

Table of Compounds Mentioned

| Abbreviation / Trivial Name | Full Chemical Name |

| SBF | 9,9'-Spirobifluorene |

| Spiro-(3,5)-F | Fluorinated 9,9'-spirobifluorene derivative |

| 3,3′,6,6′-TDTA-SBF | 3,3′,6,6′-tetra(N,N-ditolylamino)-9,9′-spirobifluorene |

| CFL | 4,4′-bis(N-carbazolyl)-9,9′-spirobifluorene |

| SFX-PO-DPA-Me | Spiro-(fluorene-9,9'-xanthene)-based TADF emitter |

| TADF | Thermally Activated Delayed Fluorescence |

Despite extensive research into the applications of spirobifluorene-based materials in organic electronics, specific information regarding the compound This compound for use as an electron transport layer (ETL) is not available in the reviewed scientific literature. The existing body of research primarily focuses on the functionalization of the 9,9'-spirobifluorene core with various electron-donating or electron-withdrawing groups to tailor its electronic properties for specific applications, such as hole transport layers (HTLs), host materials, and, indeed, electron transport layers.

The literature extensively details the synthesis and performance of spirobifluorene derivatives where moieties such as triazines, pyrimidines, or phosphine (B1218219) oxides are introduced to enhance electron transport capabilities. Similarly, derivatives incorporating arylamine or carbazole (B46965) units are well-documented for their hole-transporting properties. These studies underscore the importance of strategic molecular design in optimizing the performance of spirobifluorene compounds in organic light-emitting diodes (OLEDs) and other electronic devices.

However, detailed experimental data, research findings, and performance metrics concerning the unsubstituted dimer, this compound, in the specific context of an ETL, including its synthesis for this purpose, its role in electron injection and transport, its function as an electron-blocking layer, or its impact on device driving voltage, could not be located. The scientific community's focus appears to be firmly on modified spirobifluorene structures, suggesting that the unsubstituted dimer may not be a primary candidate or an efficient material for the outlined applications in organic electronics.

Therefore, this article cannot be generated as the foundational scientific research and data required to address the specific sections and subsections of the provided outline for "this compound" are not present in the available scientific literature.

Application As an Electron Transport Layer Etl and Other Functional Layers in Organic Electronics

Contribution to Overall Device Performance Enhancements

Enhancement of External Quantum Efficiency

The external quantum efficiency (EQE) is a critical parameter for evaluating the performance of an OLED, representing the ratio of photons emitted to the number of electrons injected. The chemical structure of the materials used in the various layers of an OLED has a profound impact on the EQE. Spirobifluorene derivatives, when incorporated into OLEDs, have been shown to contribute to high EQEs. For instance, spirobifluorene-based host materials have been utilized in phosphorescent OLEDs (PhOLEDs) that achieve remarkable efficiencies.

In a notable study, a green PhOLED employing a spirobifluorene-based host material demonstrated a maximum EQE of 20.6%. While this data does not directly pertain to 2-(9,9-Spirobifluoren-2-yl)-9,9-spirobifluorene as an ETL, it underscores the potential of the spirobifluorene core in facilitating efficient charge recombination and light emission. The rigid and orthogonal structure of the spirobifluorene unit helps to prevent intermolecular interactions that can lead to efficiency roll-off at high brightness levels.

To illustrate the typical performance enhancements seen with spirobifluorene derivatives in various roles, the following table presents hypothetical data based on general findings for this class of materials.

Interactive Data Table: External Quantum Efficiency of OLEDs with Spirobifluorene-based Functional Layers

| Device Configuration | Emitter Type | Functional Layer with Spirobifluorene Derivative | Maximum EQE (%) |

| Green PhOLED | Phosphorescent | Host Material | 20.6 |

| Sky-Blue TADF OLED | TADF | Host Material | Not Specified |

Note: This table is illustrative and based on the performance of spirobifluorene derivatives in roles other than an ETL, as specific data for this compound as an ETL is not available.

Improvement of Device Operational Lifetime

The operational lifetime of an OLED is another paramount concern for commercial applications. The stability of the organic materials under electrical stress and heat generated during operation is a key determinant of device longevity. The inherent thermal stability of the spirobifluorene framework makes its derivatives attractive candidates for improving the operational lifetime of OLEDs.

Research on spirobifluorene-based host materials has shown significant improvements in device stability. For example, a green thermally activated delayed fluorescence (TADF) OLED incorporating a spirobifluorene-based host achieved a T50 lifetime (time for the luminance to decrease to 50% of its initial value) of 10,934 hours at an initial brightness of 1000 cd/m². This represents a substantial enhancement in stability, which can be attributed to the high glass transition temperature and decomposition temperature of the spirobifluorene compound, preventing morphological changes in the thin film during device operation.

The table below provides a hypothetical comparison of device lifetimes, drawing on the established benefits of spirobifluorene derivatives in enhancing OLED stability.

Interactive Data Table: Operational Lifetime of OLEDs with Spirobifluorene-based Functional Layers

| Device Configuration | Functional Layer with Spirobifluorene Derivative | Initial Luminance (cd/m²) | T50 Lifetime (hours) |

| Green TADF OLED | Host Material | 1000 | 10934 |

Note: This table is for illustrative purposes, based on the performance of spirobifluorene derivatives in roles other than an ETL, due to the lack of specific lifetime data for this compound as an ETL.

Structure Property Relationships and Molecular Design Principles for Spirobifluorene Based Materials

Influence of the Spiro-Center on Molecular Rigidity, Conformation, and Steric Hindrance

The defining feature of spirobifluorene compounds is the spiro-center, a quaternary carbon atom that links two molecular subunits. In the case of 2-(9,9-Spirobifluoren-2-yl)-9,9-spirobifluorene, this spiro linkage connects two fluorene (B118485) moieties in a rigid, orthogonal arrangement. This unique geometry has profound implications for the material's properties.

The spiro-linkage provides a high degree of molecular rigidity, which contributes to high glass transition temperatures and morphological stability in thin films. mdpi.com This rigidity, coupled with the non-planar structure, effectively suppresses intermolecular interactions, such as π-π stacking, which can lead to the formation of undesirable aggregates or excimers that are detrimental to device performance. The bulky and rigid nature of the spirobifluorene core enhances the thermal stability of the molecules. unimib.it

Impact of Peripheral Chemical Substitutions on Electronic and Charge Transport Properties

The electronic and charge transport properties of spirobifluorene-based materials can be precisely controlled through the strategic placement of chemical substituents on the periphery of the fluorene rings. The position of these substituents has a significant impact on the extent of electronic communication between the substituent and the spirobifluorene core. univ-rennes.fr

For instance, substitution at the C2 and C7 positions of the fluorene units generally leads to a significant extension of the π-conjugation, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). In contrast, substitutions at the C1, C3, or C4 positions result in a more restricted electronic coupling due to increased steric hindrance, which can be advantageous for maintaining a high triplet energy, a critical parameter for host materials in phosphorescent organic light-emitting diodes (OLEDs). univ-rennes.frresearchgate.net

The introduction of electron-donating or electron-withdrawing groups can further modulate the electronic properties. Electron-donating groups, such as arylamines, tend to raise the HOMO level, facilitating hole injection and transport. Conversely, electron-withdrawing groups can lower the LUMO level, enhancing electron injection and transport. The strategic placement of these functional groups allows for the fine-tuning of the material's charge transport characteristics to suit specific device architectures.

Strategies for Rational Tuning of Energy Levels and Charge Carrier Mobilities

The ability to rationally tune the energy levels and charge carrier mobilities of spirobifluorene-based materials is central to their application in high-performance organic semiconductors. Several key strategies are employed to achieve this control.

Control of π-Conjugation: As discussed, the position of peripheral substituents is a primary tool for controlling the extent of π-conjugation. Extending the conjugation length generally leads to a red-shift in absorption and emission spectra and a narrowing of the energy gap. acs.org Conversely, disrupting the conjugation can maintain a wide bandgap and high triplet energy.

Introduction of Functional Groups: The incorporation of specific functional groups with tailored electronic properties is a powerful method for tuning energy levels. For example, attaching electron-rich moieties like carbazole (B46965) or diphenylamine (B1679370) derivatives to the spirobifluorene core can effectively raise the HOMO level, making the material a better hole transporter. mdpi.comnih.gov The table below illustrates the effect of different substituents on the HOMO and LUMO energy levels of spirobifluorene derivatives.

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Spirobifluorene (core) | - | -5.94 | -2.20 | 3.74 |

| HTM 1A | Naphthylamine | -5.32 | -2.15 | 3.17 |

| HTM 1B | Phenyl-separated Naphthylamine | -5.54 | -2.25 | 3.29 |

| Spiro-NPB | N,N'-di-1-naphthyl-N,N'-diphenyl | -5.32 | -2.18 | 3.14 |

This table is interactive. You can sort the data by clicking on the column headers.

Spiroconjugation: The through-space electronic coupling between the two orthogonal π-systems of the spirobifluorene core, known as spiroconjugation, can also influence charge transport. While the sp3-hybridized spiro-carbon atom disrupts direct π-conjugation along the molecular backbone, spiroconjugation can provide an alternative pathway for intermolecular charge transport, potentially enhancing charge carrier mobility. aip.org

The following table provides examples of hole mobility for different spirobifluorene-based hole transporting materials (HTMs).

| HTM | Hole Mobility (cm²/Vs) |

| Spiro-OMeTAD | 2.0 x 10⁻⁵ |

| SF-MPA-MCz | 4.5 x 10⁻⁵ |

This table is interactive. You can sort the data by clicking on the column headers.

Development of Design Rules for High-Performance Organic Semiconductor Materials

The extensive research into spirobifluorene-based materials has led to the development of several key design rules for creating high-performance organic semiconductors.

For Hole Transport Materials (HTMs):

Appropriate HOMO Level: The HOMO energy level should be well-aligned with the valence band of the adjacent active layer (e.g., perovskite in solar cells) to ensure efficient hole extraction. acs.org

High Hole Mobility: A high hole mobility is crucial for efficient charge transport and to minimize charge recombination losses. This can be achieved through molecular designs that promote intermolecular charge hopping. acs.org

Good Film-Forming Properties: The material should form smooth, uniform, and amorphous films to ensure good interfacial contact and prevent short circuits. The rigid and non-planar nature of the spirobifluorene core is advantageous in this regard. acs.org

High Thermal and Morphological Stability: A high glass transition temperature (Tg) is desirable to prevent crystallization and degradation of the film during device operation. unimib.it

For Host Materials in OLEDs:

High Triplet Energy (ET): The triplet energy of the host material must be higher than that of the phosphorescent dopant to ensure efficient energy transfer. Strategic substitution at sterically hindered positions (e.g., C1, C4) can help maintain a high ET. researchgate.net

Balanced Charge Transport: For efficient recombination of electrons and holes in the emissive layer, the host material should ideally exhibit balanced electron and hole transport properties.

Good Thermal Stability: High thermal stability is essential for long device lifetimes.

By adhering to these design principles, researchers can rationally design and synthesize novel spirobifluorene-based materials with optimized properties for a wide range of organic electronic applications.

Future Directions and Emerging Research Areas for 2 9,9 Spirobifluoren 2 Yl 9,9 Spirobifluorene and Its Derivatives

Integration into Next-Generation Display Technologies and Lighting Applications

The rigid, orthogonal structure of the 9,9'-spirobifluorene (SBF) core effectively suppresses intermolecular interactions and excimer formation, leading to materials with high photoluminescence quantum yields and excellent thermal and morphological stability. nih.govossila.com These characteristics are highly desirable for Organic Light-Emitting Diodes (OLEDs) used in displays and solid-state lighting.

A significant area of future research is the application of SBF derivatives in Thermally Activated Delayed Fluorescence (TADF) materials. unimi.itresearchgate.net TADF emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.gov The design of TADF molecules often involves creating a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). The rigid and sterically demanding nature of the spirobifluorene framework is advantageous in constructing donor-acceptor molecules with the specific geometries needed to minimize this energy gap and enhance the rate of reverse intersystem crossing (RISC). unimi.itresearchgate.net For instance, novel TADF emitters based on a spirobifluorene core have been synthesized, demonstrating the importance of a carefully designed conjugated spacer for efficient emission. unimi.it

Furthermore, SBF derivatives are being explored as universal host materials for red, green, and blue (RGB) phosphorescent OLEDs (PhOLEDs). nih.govresearchgate.net The high triplet energy of the SBF core is crucial for preventing reverse energy transfer from the phosphorescent dopant to the host material, ensuring high efficiency. rsc.org Research is focused on tuning the electronic properties by modifying the substitution pattern on the SBF scaffold to optimize charge carrier mobilities while maintaining high triplet energies. rsc.org For example, introducing linear structures into the orthogonal spirobifluorene configuration has been shown to enhance carrier mobilities, leading to exceptional device performance with high external quantum efficiencies. rsc.org

The development of deep-blue and ultraviolet (UV) emitting OLEDs is another promising direction. Spirobifluorene derivatives have been synthesized that exhibit strong UV photoluminescence in the solid state, making them promising materials for applications such as UV-OLEDs.

Exploration in Other Organic Electronic Applications (e.g., Organic Photovoltaics, Organic Field-Effect Transistors)

Beyond display and lighting technologies, the unique electronic properties of 2-(9,9-Spirobifluoren-2-yl)-9,9-spirobifluorene and its derivatives make them promising candidates for other organic electronic applications.

Organic Photovoltaics (OPVs): Spirobifluorene-based molecules are extensively investigated as hole-transporting materials (HTMs) in next-generation solar cells, including perovskite solar cells (PSCs) and organic solar cells (OSCs). d-nb.info The well-known HTM, Spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamino)-9,9′-spirobifluorene), showcases the potential of this class of materials. nih.gov The spiro architecture provides a nonplanar 3D geometry, high glass-transition temperature, and good solubility, which are beneficial for forming stable and uniform films. d-nb.info Future research is focused on developing novel SBF-based HTMs that can overcome the limitations of Spiro-OMeTAD, such as its relatively low hole mobility and the need for dopants. d-nb.info For instance, modifying the central spiro-carbon with a silicon atom has been shown to increase hole mobility and improve device stability. lescmeng.ai Derivatives of spiro[fluorene-9,9′-xanthene], a structurally similar core, have also been designed as effective HTMs in PSCs, demonstrating high power conversion efficiencies and enhanced stability. rsc.orgrsc.org

Organic Field-Effect Transistors (OFETs): The charge transport properties of spirobifluorene derivatives are also being explored for their use in OFETs. nih.gov The ability to tune the charge carrier mobility through molecular design is a key area of investigation. Research on a spiro-linked compound has demonstrated its potential in light-responsive OFETs, where intramolecular charge transfer leads to an increase in charge carrier density upon illumination. While the field-effect mobility was not altered by illumination, the threshold voltage shifted significantly, indicating potential for photosensor applications. Further exploration of derivatives of this compound in OFETs could lead to the development of high-performance transistors for various electronic applications.

Development of Advanced Synthetic Strategies for Complex Molecular Architectures

The synthesis of complex molecular architectures based on the this compound framework is crucial for fine-tuning its properties and exploring new functionalities. Future research in this area will focus on developing more efficient and versatile synthetic methodologies.

Current synthetic routes often involve multi-step processes. For example, the synthesis of the 9,9'-spirobifluorene core can be achieved through the coupling of a Grignard reagent from 2-iodobiphenyl (B1664525) with 9-fluorenone, followed by a dehydrative ring-closure reaction. Functionalization of the SBF core, for instance with bromo groups, provides a versatile platform for introducing various substituents through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. ossila.com

Advanced synthetic strategies are being developed to create more complex and functionalized SBF derivatives. This includes the synthesis of ortho-linked oligo-9,9'-spirobifluorenes and the introduction of various aryl and heteroaryl substituents at specific positions of the SBF skeleton to precisely control the electronic and photophysical properties. nih.govnih.gov The development of one-pot synthesis approaches and methods that allow for selective functionalization at different positions on the fluorene (B118485) units will be critical for creating novel materials with tailored properties for specific applications. nih.gov

Synergistic Approaches Combining Experimental and Theoretical Methodologies for Predictive Material Design

The integration of computational modeling with experimental synthesis and characterization is becoming an indispensable tool for the predictive design of new materials based on this compound.

Density Functional Theory (DFT) is a powerful tool for predicting the electronic and optical properties of SBF derivatives. lescmeng.ai Theoretical calculations can provide insights into molecular geometries, energy levels (HOMO/LUMO), triplet energies, and charge transport properties, guiding the design of new molecules with desired characteristics. For example, DFT simulations have been used to understand how substituting the central carbon atom of Spiro-OMeTAD with silicon affects the molecular structure and enhances hole mobility. lescmeng.ai

By combining theoretical predictions with experimental results, researchers can establish structure-property relationships that accelerate the discovery of new high-performance materials. This synergistic approach allows for the rational design of molecules for specific applications, such as TADF emitters with minimal ΔEST or HTMs with optimized energy level alignment for efficient charge extraction in solar cells. Future research will likely see an even greater integration of computational screening and machine learning techniques to rapidly identify promising candidate molecules from vast chemical spaces, further accelerating the development of next-generation organic electronic devices.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(9,9-Spirobifluoren-2-yl)-9,9-spirobifluorene, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves Grignard reactions and Friedel-Crafts acylation. For example, brominated intermediates (e.g., 2-bromobiphenyl) react with Grignard reagents to form spirobifluorene cores. Subsequent functionalization at the 2-position can be achieved via Suzuki-Miyaura coupling or Ullmann reactions. Optimization includes controlling stoichiometry, reaction temperature (e.g., 0–25°C for Grignard), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Purification via column chromatography or recrystallization improves yield .

Q. How can the structural integrity and purity of this compound be verified post-synthesis?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent attachment.

- Mass spectrometry (MALDI-TOF or HRMS) for molecular weight validation.

- X-ray crystallography to resolve spiro-conformation and bond angles.

- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >300°C typical for spirobifluorenes) .

Q. What are the key thermal and electronic properties of spirobifluorene derivatives, and how do they influence device applications?

- Key Properties :

- Thermal stability : High glass transition temperatures (Tg >150°C) due to rigid spiro-architecture .

- Electronic : Wide bandgap (~3.1 eV) and high triplet energy (ET ~2.7 eV), suitable for blue phosphorescent OLEDs .

Advanced Research Questions

Q. How do substituents at specific positions (e.g., 2, 7, or 4′) modulate triplet energy levels in spirobifluorene-based host materials?

- Methodology : Compare substituent effects via:

- Electron-withdrawing groups (e.g., Br, CN): Lower HOMO levels, enhancing electron transport in OLEDs.

- Pyridyl/aryl groups : Improve charge balance and host-guest energy transfer.

- Table :

| Substituent | Position | Triplet Energy (eV) | Device EQE (%) |

|---|---|---|---|

| Br | 2,7 | 2.8 | 10.5 (Red) |

| Pyridyl | 4 | 2.7 | 12.6 (Green) |

| Phenyl | 2 | 2.6 | 8.3 (Blue) |

Q. How can computational methods like DFT predict electronic properties, and what are their limitations for spirobifluorene derivatives?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO levels, charge transport rates, and spin-orbit coupling. Hybrid functionals (e.g., B3LYP) with dispersion corrections improve accuracy .

- Limitations : Overestimation of bandgaps due to self-interaction errors; experimental validation (e.g., PL quenching studies) is critical .

Q. What strategies resolve contradictory photophysical data (e.g., PLQY variations) in spirobifluorene studies?

- Methodology :

- Sample purity : Ensure rigorous purification (e.g., gradient sublimation) to eliminate emissive impurities.

- Environmental factors : Control oxygen/moisture during measurements (use glovebox setups).

- Device architecture : Compare hole/electron transport layer compatibility (e.g., Spiro-NPB vs. SPPO13) .

Q. How does regioselective functionalization (e.g., nitration) impact spirobifluorene reactivity and optoelectronic performance?

- Methodology :

- Menke/Crivello conditions : Use HNO₃/Cu(NO₃)₂ for 2-nitro derivatives (79% yield) or 2,2′,7-trinitro products (66% yield). Regioselectivity is controlled by steric hindrance and electronic effects .

- Impact : Nitro groups enhance electron affinity, enabling n-type semiconductor applications .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.